7-Fluoroquinoline-6-carbonitrile

Vue d'ensemble

Description

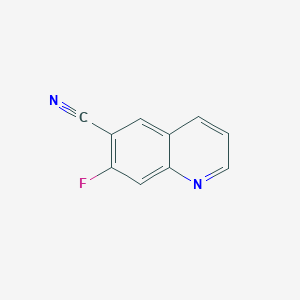

7-Fluoroquinoline-6-carbonitrile is a fluorinated quinoline derivative, characterized by the presence of a fluorine atom at the 7th position and a cyano group at the 6th position of the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-6-carbonitrile typically involves the reaction of 6-Bromo-7-fluoroquinoline with Copper(I) Cyanide. The reaction is carried out in N,N-dimethylformamide (DMF) at elevated temperatures (around 120°C) for approximately 12 hours. The reaction mixture is then cooled, and the product is extracted and purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Fluoroquinoline-6-carbonitrile can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted quinoline derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form C-C bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Cyclization Reactions: Catalysts like palladium or copper in the presence of suitable ligands.

Cross-Coupling Reactions: Palladium catalysts with phosphine ligands in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted quinolines, fused heterocycles, and complex organic molecules with potential biological activity.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

7-Fluoroquinoline-6-carbonitrile belongs to the fluoroquinolone class of antibiotics, which are known for their broad-spectrum antibacterial properties. Research indicates that compounds in this category exhibit significant activity against both Gram-negative and Gram-positive bacteria. For instance, fluoroquinolones have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their bactericidal effects .

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of fluoroquinolones, including those similar to this compound, showed enhanced antibacterial activity when complexed with metal ions. These metal complexes not only improved the solubility of the compounds but also their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) were significantly reduced when these compounds were tested in combination with transition metals like copper and zinc .

Supramolecular Chemistry

Host-Guest Chemistry

The compound has been investigated for its potential in supramolecular chemistry, particularly in host-guest systems. It can form complexes with macrocyclic hosts like cucurbiturils, enhancing its stability and solubility in aqueous environments. This interaction has implications for drug delivery systems where increased solubility can lead to improved bioavailability of poorly soluble drugs .

Data Table: Host-Guest Complexes

| Host Compound | Guest Compound | Binding Affinity | Application Area |

|---|---|---|---|

| Cucurbituril | This compound | High | Drug delivery systems |

| Cyclodextrin | This compound | Moderate | Supramolecular sensors |

Material Science

Dye and Sensor Applications

This compound has been explored as a potential dye due to its fluorescent properties. Its derivatives can be used in the development of fluorescent sensors for detecting specific ions or biomolecules. The ability to modify the fluorescence characteristics through structural changes makes it a versatile candidate for various sensing applications .

Case Study: Fluorescent Sensors

A recent study highlighted the use of modified fluoroquinolones in creating nanosensors capable of detecting heavy metal ions in environmental samples. The incorporation of this compound into these systems led to enhanced sensitivity and selectivity compared to traditional methods .

Mécanisme D'action

The mechanism of action of 7-Fluoroquinoline-6-carbonitrile, particularly in its biological applications, involves the inhibition of key enzymes. For instance, in antibacterial applications, it targets DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to cell death .

Comparaison Avec Des Composés Similaires

- 7-Fluoro-4-chloroquinoline

- 5,7,8-Trifluoroquinoline

- 6-Trifluoromethyl-5,7,8-trifluoroquinoline

Comparison: 7-Fluoroquinoline-6-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential biological activity compared to other fluorinated quinolines .

Activité Biologique

7-Fluoroquinoline-6-carbonitrile is a fluorinated quinoline derivative that has garnered attention for its potential biological activities, particularly as an antibacterial agent. This compound features a fluorine atom at the 7th position and a cyano group at the 6th position of the quinoline ring, which contribute to its unique properties and mechanisms of action. This article explores its biological activity, focusing on its mechanisms, effects in various studies, and potential applications in medicinal chemistry.

The primary mechanism through which this compound exerts its biological effects is by inhibiting bacterial DNA synthesis. It targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV .

- DNA Gyrase : This enzyme introduces negative supercoils into bacterial DNA, which is crucial for DNA replication.

- Topoisomerase IV : It is responsible for decatenating daughter chromosomes during cell division.

By binding to these enzymes, this compound stabilizes the enzyme-DNA complex and prevents the normal function of these enzymes, leading to DNA strand breaks and ultimately bacterial cell death .

Biological Activity Overview

This compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy varies with dosage, showing pronounced effects at lower concentrations while higher doses may lead to toxicity in non-target cells .

Antibacterial Spectrum

The compound demonstrates broad-spectrum antibacterial activity, making it a candidate for developing new antibiotics. The following table summarizes its activity against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | High |

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | Low |

| Klebsiella pneumoniae | Moderate |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential in treating bacterial infections:

- Dosage Effects in Animal Models : Research indicates that low doses of this compound exhibit antibacterial effects without significant toxicity. However, higher doses can lead to adverse effects, including toxicity to non-target cells.

- In Vitro Studies : In laboratory settings, this compound has been shown to effectively inhibit bacterial growth by disrupting DNA synthesis pathways. Studies indicate that it retains stability under standard laboratory conditions, making it suitable for further research and development .

- Comparative Studies : When compared with other fluoroquinolones, this compound presents unique electronic and steric properties due to its specific substituents, enhancing its reactivity and biological activity compared to similar compounds .

Cellular Effects

The cellular impact of this compound extends beyond antibacterial activity. It influences various cellular processes by interfering with cell signaling pathways and gene expression. Notably, its inhibition of DNA gyrase disrupts both replication and transcription processes in bacteria .

Metabolic Pathways

The compound undergoes metabolic transformations that affect its biological activity. Key metabolic processes include:

- Hydroxylation : This process can alter the pharmacokinetics of the compound.

- Conjugation : Leads to the formation of metabolites that are excreted via renal and hepatic pathways.

These metabolic pathways play a crucial role in determining the compound's efficacy and safety profile in therapeutic applications .

Propriétés

IUPAC Name |

7-fluoroquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRZPSBJVJCWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.